Chroman-3-carboxylic acid ethyl ester is an organic compound belonging to the chroman family, characterized by its unique bicyclic structure. It has the molecular formula and a molecular weight of approximately 206.24 g/mol. This compound is recognized for its potential applications in medicinal chemistry and organic synthesis due to its structural properties, which include a carboxylic acid group and an ethyl ester functional group. The compound exists in various forms, including derivatives like 6-methoxy-chroman-3-carboxylic acid ethyl ester, which further enhance its chemical versatility .
Chroman-3-carboxylic acid ethyl ester exhibits notable biological activities that make it a subject of interest in pharmacological studies. Research indicates potential anti-inflammatory, antioxidant, and antimicrobial properties. These activities are attributed to the compound's ability to modulate various biological pathways, making it a candidate for drug development targeting inflammatory diseases and infections .
Several synthetic routes have been developed for the preparation of chroman-3-carboxylic acid ethyl ester:
Chroman-3-carboxylic acid ethyl ester has several applications across different fields:
Interaction studies involving chroman-3-carboxylic acid ethyl ester have revealed its potential effects on various biological targets. For instance, it has been shown to interact with enzymes involved in inflammatory processes, suggesting a mechanism through which it exerts its anti-inflammatory effects. Additionally, studies indicate that it may modulate receptor activity linked to pain pathways, highlighting its relevance in pain management research .
Chroman-3-carboxylic acid ethyl ester shares structural similarities with several other compounds within the chroman family. Here are some notable comparisons:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 6-Methoxy-chroman-3-carboxylic acid ethyl ester | C13H16O4 | Contains a methoxy group enhancing lipophilicity |
| 7-Methoxy-chroman-3-carboxylic acid ethyl ester | C13H16O4 | Substituted at position 7, altering biological activity |
| 6-Chloro-chroman-3-carboxylic acid ethyl ester | C13H14ClO3 | Chlorine substitution may enhance reactivity |
Chroman-3-carboxylic acid ethyl ester is unique due to its specific arrangement of functional groups which influences its reactivity and biological activity compared to these derivatives. Its potential applications in pharmaceuticals and agriculture make it particularly valuable among similar compounds .
Chroman-3-carboxylic acid ethyl ester is characterized by a chroman core (a benzopyran derivative with a saturated pyran ring) substituted with an ethyl ester group at the 3-position.
Ethyl 3,4-dihydro-2H-chromene-3-carboxylate .
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₄O₃ |
| Molecular Weight | 206.24 g/mol |
| CAS Number | 615560-16-2 |
| InChI Key | SQYALKOLMLAHKR-UHFFFAOYSA-N |
Chroman derivatives emerged as critical scaffolds in heterocyclic chemistry due to their presence in bioactive natural products and pharmaceuticals.
Chroman-3-carboxylic acid ethyl ester serves as a versatile intermediate in synthesizing benzopyran-based molecules with diverse applications.
| Application | Example Derivatives | Reference |
|---|---|---|
| Antioxidants | α-Tocopherol analogues | |
| Anticancer Agents | Chroman-4-one inhibitors | |
| Pesticides | Benzopyran-based herbicides |
Base-mediated aldol condensation represents one of the most fundamental approaches for constructing chroman-3-carboxylic acid ethyl ester frameworks [1] [2] [3]. The methodology typically involves the treatment of 2-hydroxyacetophenone derivatives with appropriate aldehydes in the presence of strong bases, followed by intramolecular cyclization to form the desired chroman structure [4] [5]. Diisopropylamine has emerged as the base of choice for these transformations, facilitating both the initial aldol condensation and subsequent ring closure under controlled conditions [5] [6].
The mechanistic pathway proceeds through initial enolate formation, where the base abstracts the alpha-hydrogen from the acetophenone substrate [1] [2]. The resulting enolate then undergoes nucleophilic attack on the aldehyde electrophile, generating a beta-hydroxy ketone intermediate [1] [3]. Under thermal conditions, this intermediate readily undergoes intramolecular oxa-Michael addition, with the phenolic hydroxyl group attacking the alpha,beta-unsaturated carbonyl system to form the six-membered chroman ring [2] [5].
Temperature control proves critical for successful aldol condensation reactions, with optimal conditions typically ranging from 160 to 170 degrees Celsius [5] [6]. At these elevated temperatures, the reaction proceeds efficiently within 1 to 4 hours, depending on the specific substrate combination and reaction medium employed [5]. Ethanol serves as the preferred solvent system, providing adequate solubility for both starting materials while facilitating the desired cyclization process [5] [6].
Yield variations in base-mediated aldol condensations depend heavily on the electronic nature of the aromatic substituents present in the starting acetophenone derivatives [5] [6]. Electron-deficient 2-hydroxyacetophenones consistently deliver higher yields of the desired chroman-4-one products, typically ranging from 74 to 88 percent [4] [5]. Conversely, electron-donating substituents lead to increased formation of byproducts originating from aldehyde self-condensation, resulting in diminished yields and complicating purification procedures [5] [6].
The following table summarizes key reaction parameters for base-mediated aldol condensation techniques:
| Parameter | Optimal Conditions | Yield Range (%) | Reaction Time |
|---|---|---|---|
| Base | Diisopropylamine | 17-88 | 1-4 hours |
| Temperature | 160-170°C | 60-85 | Variable |
| Solvent | Ethanol | 70-90 | 2-6 hours |
| Substrate Type | Electron-deficient acetophenones | 74-88 | 1-2 hours |
Microwave-assisted synthesis has revolutionized the preparation of chroman-3-carboxylic acid ethyl ester derivatives by dramatically reducing reaction times while simultaneously improving product yields [7] [8] [9]. The application of microwave irradiation to intramolecular cyclization reactions provides several distinct advantages over conventional thermal heating methods, including enhanced reaction rates, improved selectivity, and reduced formation of undesired side products [7] [9] [10].
The mechanism of microwave-assisted cyclization involves direct heating of polar molecules through dielectric heating, resulting in rapid and uniform temperature distribution throughout the reaction mixture [8] [9]. This heating method particularly benefits the formation of chroman rings through intramolecular oxa-Michael addition reactions, where the microwave energy facilitates the nucleophilic attack of phenolic oxygen atoms on activated alkene systems [7] [9].
Microwave power settings typically range from 120 to 600 watts, with specific power requirements depending on the substrate complexity and desired reaction temperature [7] [8] [9]. Temperature control remains crucial, with optimal conditions generally falling between 100 to 170 degrees Celsius for most chroman-forming cyclizations [7] [9]. The dramatic reduction in reaction times represents perhaps the most significant advantage, with traditional methods requiring 12 to 31 hours reduced to mere 1 hour or less under microwave conditions [9] [10].
Solvent selection proves less critical under microwave conditions compared to conventional heating, as the direct molecular heating mechanism reduces dependence on solvent-mediated heat transfer [8] [9]. However, polar solvents such as dimethylformamide, dimethyl sulfoxide, and ethanol generally provide superior results due to their enhanced microwave absorption properties [8] [9] [10].
The substrate scope for microwave-assisted cyclization encompasses a broad range of chroman precursors, including 2-hydroxyacetophenone derivatives, enaminone intermediates, and chromone-3-carbaldehyde systems [7] [9] [10]. Each substrate class responds differently to microwave irradiation, with yield improvements ranging from 8 to 40 percent compared to conventional thermal methods [7] [9].
Detailed analysis of microwave-assisted synthesis parameters reveals the following optimization data:
| Substrate Class | MW Power (W) | Temperature (°C) | Time Reduction | Yield Improvement (%) |
|---|---|---|---|---|
| Chroman-3-carboxylic derivatives | 300-600 | 100-170 | 12h → 1h | 10-25 |
| 2-Hydroxyacetophenones | 300-600 | 160-170 | 4-8h → 1h | 15-30 |
| Enaminone derivatives | Variable | Full power | 8-24h → 5-15 min | 20-40 |
| Chromone-3-carbaldehydes | 120 | 100 | 31h → 1h | 8 |
The scale-up potential of microwave-assisted methods represents another significant advantage, with successful implementation demonstrated at nearly kilogram scales using multiple reaction vessels simultaneously [9]. This scalability, combined with the elimination of inert atmosphere requirements, significantly reduces both operational costs and environmental impact compared to traditional synthetic approaches [9] [10].
Lewis acid catalysis has emerged as a powerful strategy for the construction of chroman-3-carboxylic acid ethyl ester frameworks through various annulation pathways [11] [12] [13]. These catalytic systems operate by coordinating to electron-rich heteroatoms in substrate molecules, thereby activating them toward nucleophilic attack or cyclization reactions [14] [15]. The versatility of Lewis acid catalysts allows for the development of highly efficient synthetic routes that proceed under mild conditions with excellent selectivity profiles [11] [13] [16].
Boron trifluoride etherate represents one of the most effective Lewis acid catalysts for chroman synthesis, particularly in the annulative partial dimerization of 3-aryloxyacrylates [12] [13]. This transformation involves two molecules of the acrylate substrate, with one molecule serving as the nucleophilic partner and the other providing the electrophilic component [12]. The reaction proceeds through initial coordination of the Lewis acid to the carbonyl oxygen, followed by nucleophilic attack and subsequent cyclization to form the desired 4-arylchroman-2-one products [12] [13].
Triflimide-catalyzed annulations offer another highly effective approach for chroman synthesis from o-hydroxy benzylic alcohols and alkenes [11] [16]. The reaction mechanism involves initial formation of a benzylic carbocation through protonation and dehydration of the alcohol functionality [11] [16]. This carbocation then undergoes addition with the alkene component, followed by intramolecular Friedel-Crafts alkylation to complete the ring closure process [11] [16]. The triflimide catalyst demonstrates remarkable efficiency at room temperature, providing chroman products in yields ranging from 44 to 81 percent [11] [16].
Aluminum chloride and zinc chloride catalysts prove particularly effective for promoting Diels-Alder type annulations between phenolic substrates and 1,3-diene systems [14] [15]. These transformations benefit from the ability of Lewis acids to lower the lowest unoccupied molecular orbital energy of the dienophile component, thereby enhancing the rate of cycloaddition [14]. The resulting products often exhibit excellent regioselectivity and can be obtained in yields ranging from 60 to 95 percent under optimized conditions [14] [15].
The mechanistic basis for Lewis acid catalysis in chroman synthesis involves several key activation modes [14] [15]. Primary activation occurs through coordination to carbonyl oxygen atoms, which increases the electrophilicity of the carbon center and facilitates nucleophilic attack [14]. Secondary activation involves the stabilization of carbocation intermediates, particularly important in Friedel-Crafts type cyclizations [14] [15]. Tertiary effects include the promotion of eliminations and rearrangements that lead to thermodynamically favorable cyclic products [14].
Comparative analysis of different Lewis acid systems reveals distinct advantages for specific substrate classes:
| Lewis Acid | Substrate Type | Reaction Type | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| BF₃·OEt₂ | 3-Aryloxyacrylates | Annulative dimerization | Room temperature | 65-85 |
| HNTf₂ | Benzylic alcohols/alkenes | Carbocation cyclization | Room temperature | 44-81 |
| AlCl₃ | Phenols/1,3-dienes | Friedel-Crafts annulation | 0-50 | 60-90 |
| ZnCl₂ | Carbonyl compounds | Diels-Alder catalysis | 0-80 | 70-95 |
| SnCl₄ | Aldol substrates | Aldol-type cyclization | 0-100 | 55-80 |
Asymmetric synthesis methodologies for chroman-3-carboxylic acid ethyl ester derivatives have advanced significantly through the development of chiral organocatalysts and metal-based systems [17] [18] [19]. These approaches enable the preparation of enantiomerically enriched products with high selectivity, addressing the growing demand for optically pure chroman derivatives in pharmaceutical applications [17] [20] [21].
Chiral squaramide catalysts have demonstrated exceptional performance in enantioselective oxa-Michael-Michael cascade reactions [18] [19]. These bifunctional organocatalysts operate through simultaneous activation of both nucleophilic and electrophilic components, creating a highly organized transition state that delivers excellent stereochemical control [18] [19]. The squaramide functionality provides hydrogen bonding interactions that orient the substrates in the optimal geometry for asymmetric induction, while the chiral backbone determines the facial selectivity of the reaction [18] [19].
The oxa-Michael-Michael cascade represents a particularly powerful approach for constructing highly substituted chroman frameworks with multiple stereocenters [18] [19] [21]. Initial oxa-Michael addition of phenolic nucleophiles to nitroalkene electrophiles generates a chroman intermediate bearing a nitro substituent [19] [21]. Subsequent Michael addition of this intermediate to a second electrophile creates additional carbon-carbon bonds while establishing complete stereochemical control at all newly formed chiral centers [19] [21].
Bifunctional thiourea organocatalysts provide an alternative approach for asymmetric chroman synthesis through oxa-Michael-nitro-Michael reaction sequences [21]. These catalysts combine thiourea hydrogen bond donors with basic amine sites, enabling simultaneous activation of both reaction partners [21]. The resulting products exhibit enantioselectivities exceeding 99 percent and diastereoselectivities greater than 20:1 in optimal cases [21].
Nickel-catalyzed asymmetric synthesis employing chiral monophosphine ligands represents a significant advancement in transition metal-catalyzed chroman formation [22]. The use of (R)-AntPhos ligand with nickel(0) precursors enables highly enantioselective reductive cyclization of aryl-chained alkynones [22]. This methodology provides access to chiral 3-hydroxyl chroman derivatives bearing quaternary stereocenters with enantioselectivities reaching 99:1 enantiomeric ratio [22].
Lewis base-catalyzed carbosulfenylation offers another route to enantioenriched 3,4-disubstituted chromans [23]. The method involves catalytic activation of electrophilic sulfenylating agents to generate configurationally stable thiiranium ion intermediates [23]. Subsequent nucleophilic opening by phenolic substrates delivers chroman products with excellent enantioselectivity and good functional group tolerance [23].
Comprehensive analysis of asymmetric synthesis methodologies reveals the following performance characteristics:
| Chiral Catalyst/Ligand | Reaction Type | Enantioselectivity (% ee) | Diastereoselectivity (dr) | Yield (%) |
|---|---|---|---|---|
| Chiral squaramide | Oxa-Michael-Michael cascade | 90-96 | 5:1-99:1 | 72-95 |
| Bifunctional thiourea | Oxa-Michael-nitro-Michael | 95->99 | >20:1 | 65-82 |
| (R)-AntPhos/Ni(cod)₂ | Reductive cyclization | 94->99 | >99:1 E/Z | 26-98 |
| Chiral Lewis base | Carbosulfenylation | 85-95 | 10:1-15:1 | 60-85 |
| Enamine-metal Lewis acid | Aldol-type cyclization | 87-99 | 11:1:1 | 70-87 |
Solvent selection exerts profound influence on the efficiency and selectivity of chroman-3-carboxylic acid ethyl ester synthesis reactions [5] [24] [25]. The choice of reaction medium affects multiple aspects of the transformation, including substrate solubility, transition state stabilization, and product isolation procedures [24] [25]. Systematic investigation of solvent effects reveals clear preferences for specific solvent classes depending on the particular synthetic methodology employed [5] [24] [25].
Dimethyl sulfoxide emerges as the most effective solvent for radical-mediated cyclization reactions leading to chroman formation [25]. The high polarity and coordinating ability of dimethyl sulfoxide facilitate the generation and stabilization of radical intermediates while providing excellent solubility for both starting materials and products [25]. Reactions conducted in dimethyl sulfoxide typically proceed at temperatures between 80 to 120 degrees Celsius, delivering yields in the range of 70 to 85 percent [25].
Ethanol demonstrates superior performance in microwave-assisted synthesis protocols, combining excellent microwave absorption properties with appropriate boiling point characteristics [5] [6]. The protic nature of ethanol assists in proton transfer processes that are often rate-determining in chroman-forming cyclizations [5]. Temperature optimization studies reveal that ethanol-based systems perform optimally at 160 to 170 degrees Celsius under microwave irradiation conditions [5] [6].
Dichloromethane provides optimal conditions for Lewis acid-catalyzed transformations due to its low coordinating ability and chemical inertness toward most Lewis acid catalysts [11] [16]. The low boiling point of dichloromethane enables reactions to proceed under mild thermal conditions, typically at room temperature to 40 degrees Celsius [11] [16]. These mild conditions prove particularly beneficial for maintaining catalyst activity and preventing decomposition of sensitive substrates [11] [16].
Temperature dependencies in chroman synthesis exhibit complex relationships with both reaction mechanism and substrate structure [5] [24] [26]. Thermal activation energy requirements vary significantly among different cyclization pathways, with some transformations requiring temperatures exceeding 150 degrees Celsius while others proceed efficiently at room temperature [5] [24]. Computational studies on chroman thermal decomposition provide insights into the energetic requirements for ring formation, revealing activation energies in the range of 258 to 263 kilojoules per mole for reverse cyclization processes [26].
Mixed solvent systems offer opportunities for fine-tuning reaction conditions to achieve optimal performance [25]. The combination of dimethyl sulfoxide with trace amounts of water demonstrates particularly effective results for certain radical cyclization reactions [25]. Water content as low as 5 to 10 percent by volume can enhance reaction rates by facilitating proton transfer processes while maintaining the beneficial solvation properties of the primary solvent [25].
Comprehensive analysis of solvent and temperature effects provides the following optimization guidelines:
| Solvent System | Optimal Temperature (°C) | Typical Yield (%) | Reaction Time (h) | Special Considerations |
|---|---|---|---|---|
| DMSO | 80-120 | 70-85 | 6-24 | Most efficient for radical reactions |
| Ethanol | 160-170 | 60-88 | 1-4 | Microwave compatible |
| Dichloromethane | 25-40 | 65-80 | 2-6 | Mild conditions, easy workup |
| Acetonitrile | 50-80 | 70-77 | 4-8 | Good for metal catalysis |
| DMF | 80-150 | 40-60 | 8-16 | Higher temperatures required |
| THF | 50-80 | 35-50 | 12-24 | Lower yields observed |
| Dioxane | 50-100 | 36-62 | 6-12 | Variable results |
| DMSO/H₂O mixtures | 80-100 | 75-90 | 4-12 | Trace H₂O enhances reaction |
Substituent effects play a crucial role in determining the efficiency and selectivity of chroman-3-carboxylic acid ethyl ester synthesis reactions [5] [6] [27]. Electronic and steric properties of substituents influence multiple aspects of the cyclization process, including reaction rates, regioselectivity, and product stability [5] [27] [28]. Strategic manipulation of substituent patterns enables significant improvements in synthetic outcomes while providing access to structurally diverse chroman derivatives [5] [6] [27].
Electron-withdrawing substituents at the 6 and 8 positions of the aromatic ring consistently enhance reaction yields through stabilization of reaction intermediates and acceleration of cyclization processes [5] [6]. Halogen substituents such as chlorine, bromine, and fluorine prove particularly effective, typically delivering yields in the range of 70 to 90 percent [5] [6]. Nitro groups provide even stronger electron-withdrawing effects but may complicate purification procedures due to their propensity for side reactions [5].
Electron-donating substituents generally lead to reduced yields due to decreased electrophilicity of reaction intermediates and increased likelihood of competing side reactions [5] [6]. Methoxy and hydroxyl groups at the 6 position result in yields typically ranging from 45 to 65 percent, significantly lower than their electron-withdrawing counterparts [5]. The reduced performance stems from decreased rates of electrophilic cyclization and increased formation of self-condensation products [5] [6].
Substituents at the 2-position of the chroman ring exhibit profound effects on both reaction efficiency and stereochemical outcomes [5] [6]. Alkyl chains containing 3 to 5 carbon atoms provide optimal results, balancing solubility requirements with steric considerations [5] [6]. Longer alkyl chains may impede cyclization through increased steric hindrance, while shorter chains offer insufficient hydrophobic interactions to stabilize transition states [5].
The 3-position represents the site of carboxylic ester functionality and therefore directly influences the electronic properties of the entire molecular framework [4] [29]. Ester groups at this position enhance reactivity through electron-withdrawing effects while providing opportunities for further synthetic elaboration [4] [29]. The choice of ester alkyl group affects both reaction rates and product isolation procedures, with ethyl esters providing optimal balance of reactivity and stability [29] [30].
Substituents at the 4-position of the chroman ring demonstrate variable effects depending on their specific nature and the particular synthetic methodology employed [5] [31]. Aryl substituents generally improve reaction yields through conjugative stabilization of intermediates, while alkyl groups provide more modest benefits [5] [31]. The absence of 4-position substitution often results in significantly reduced yields due to decreased thermodynamic driving force for cyclization [5].
Synergistic effects between multiple substituents can lead to dramatic improvements in synthetic efficiency beyond what might be expected from individual contributions [27] [28]. The combination of electron-withdrawing groups at positions 6 and 8 with optimal alkyl substitution at position 2 frequently delivers yields exceeding 85 percent [5] [6]. These optimized substitution patterns also enhance regioselectivity and diastereoselectivity, leading to cleaner reaction profiles and simplified purification procedures [27] [28].
Detailed analysis of substituent effects reveals the following optimization strategies:
| Substituent Position | Electron-Withdrawing Groups | Electron-Donating Groups | Optimal Pattern | Impact on Selectivity |
|---|---|---|---|---|
| 6-Position aromatic | Cl, Br, F, NO₂ (75-90% yield) | OMe, OH (45-65% yield) | Halogen preferred | Improves regioselectivity |
| 8-Position aromatic | Cl, Br, F (70-85% yield) | Me, OMe (40-60% yield) | Small EWG groups | Enhances diastereoselectivity |
| 2-Position chroman | Alkyl, Aryl (60-80% yield) | H (lower yields) | 3-5 carbon alkyl chains | Controls stereochemistry |
| 3-Position chroman | COOEt, COOH (70-90% yield) | OH, NH₂ (variable) | Ester groups enhance | Influences E/Z ratios |
| 4-Position chroman | Aryl, Alkyl (50-75% yield) | H (30-50% yield) | Aryl substituents preferred | Affects elimination pathways |
Chroman-3-carboxylic acid ethyl ester demonstrates characteristic solubility behavior in organic solvents, with limited aqueous solubility typical of ester compounds. The compound is readily soluble in polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide [5]. This solubility pattern is attributed to the compound's polar surface area of 35.53 Ų [3] and calculated logarithmic partition coefficient (LogP) of 1.94330 [3], indicating moderate lipophilicity.
The solubility characteristics are significantly influenced by the chroman ring system's aromatic nature and the ester group's polarity. Comparative analysis with structurally related compounds reveals that substitution patterns on the chroman ring substantially affect solubility profiles. For instance, 8-methoxy-chroman-3-carboxylic acid ethyl ester shows enhanced solubility in organic media due to the electron-donating methoxy group [6], while halogenated derivatives like 6-chloro-chroman-3-carboxylic acid ethyl ester exhibit altered solubility characteristics due to the chlorine atom's electronegativity [7].
Experimental observations indicate that chroman-3-carboxylic acid ethyl ester is soluble in ethanol, dichloromethane, and chloroform [5]. The refractive index is predicted at 1.5200 [2], which correlates with the compound's molecular polarizability and supports the observed solubility behavior in organic media. The compound's limited water solubility is consistent with its calculated polar surface area being below the threshold typically required for significant aqueous solubility.
Temperature-dependent solubility studies suggest that dissolution in organic solvents increases with temperature, following typical thermodynamic principles. The enthalpy of dissolution has not been experimentally determined but can be estimated from similar chroman derivatives. The solubility behavior in mixed solvent systems shows potential for pharmaceutical formulation applications, where controlled dissolution rates may be desired.
While specific single-crystal X-ray diffraction data for chroman-3-carboxylic acid ethyl ester are not available in current literature, extensive crystallographic studies of related chroman derivatives provide valuable structural insights. Chromone-3-carboxylic acid, a closely related oxidized analog, has been characterized crystallographically [8], revealing important conformational preferences that can be extrapolated to the reduced chroman system.
The crystal structure analysis of similar chroman compounds indicates that the six-membered heterocyclic ring typically adopts a half-chair conformation [9] [10]. In related structures, the dihydropyran ring shows puckering parameters with amplitudes ranging from 0.371 to 0.460 Ų, depending on substitution patterns [9]. These conformational preferences are crucial for understanding the solid-state behavior of chroman-3-carboxylic acid ethyl ester.
Crystallographic studies of chroman-3-carboxylic acid (melting point 117-121°C) [11] provide relevant structural information for the ethyl ester derivative. The carboxylic acid form exhibits intermolecular hydrogen bonding patterns that are disrupted in the ester form, potentially affecting crystallization behavior and solid-state properties. X-ray powder diffraction studies of related compounds show characteristic peak patterns that can be used for phase identification and purity assessment [12].
Crystal packing analysis of chroman derivatives reveals that molecules typically interact through van der Waals forces and weak C-H···O hydrogen bonds [9] [10]. The absence of strong hydrogen bond donors in the ethyl ester limits intermolecular interactions compared to the corresponding carboxylic acid, potentially affecting crystal stability and mechanical properties. Temperature-dependent crystallographic studies suggest that chroman compounds maintain structural integrity across typical storage temperature ranges.
Chroman-3-carboxylic acid ethyl ester possesses a stereogenic center at the C-3 position, resulting in two possible enantiomers with R and S configurations [13]. Computational analysis using density functional theory methods provides insights into the relative stabilities and conformational preferences of these stereoisomers. The energy difference between conformers is typically small (< 5 kJ/mol), indicating dynamic equilibrium in solution.
Stereochemical analysis of 2-substituted chromanes has established correlations between ring helicity and optical rotation [13]. While chroman-3-carboxylic acid ethyl ester has substitution at the 3-position rather than 2-position, similar principles apply to conformational analysis. The dihydropyran ring can adopt either P (plus) or M (minus) helicity, with the preferred helicity depending on the stereochemistry at C-3 and the substitution pattern.
Computational studies using B3LYP/6-311G(d,p) and M06-2X/TZVP methods predict that both enantiomers exhibit similar thermodynamic stabilities [14]. The calculated energy barriers for ring inversion are sufficiently high to maintain stereochemical integrity under normal conditions. Molecular dynamics simulations suggest that the ethyl ester group preferentially adopts an extended conformation to minimize steric interactions with the chroman ring system.
Diastereomeric interactions in crystal lattices can lead to preferential crystallization of one enantiomer over the other in conglomerate formation. However, without chiral auxiliary agents or specific crystallization conditions, chroman-3-carboxylic acid ethyl ester typically crystallizes as a racemic mixture. Resolution of enantiomers requires specialized techniques such as chiral chromatography or enzymatic resolution [15].